An In-Depth Technical Guide to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a vast array of complex molecules, particularly within the pharmaceutical and materials science sectors. Among these, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde stands out as a compound of significant interest. Its unique substitution pattern, featuring two electron-donating methoxy groups and a sulfur-containing methylsulfanyl group, imparts distinct electronic and steric properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, safety considerations, and potential applications, with a focus on its role as a key intermediate in the development of novel chemical entities.
Physicochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, confirmed by its IUPAC name, is a crystalline solid.[1] A summary of its key computed physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
| Property | Value | Source |
| IUPAC Name | 2,5-dimethoxy-4-methylsulfanylbenzaldehyde | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃S | PubChem[1] |
| Molecular Weight | 212.27 g/mol | PubChem[1] |
| CAS Number | 61638-04-8 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
The synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is most effectively achieved through a two-step process starting from the commercially available 2,5-dimethoxybenzaldehyde. This strategy involves an initial electrophilic aromatic substitution (bromination) followed by a nucleophilic aromatic substitution.
Figure 1: Synthetic workflow for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.
Step 1: Bromination of 2,5-Dimethoxybenzaldehyde
The first step is the regioselective bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the para position relative to the methoxy group at C2.
Experimental Protocol:
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Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C using an ice bath.
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Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: The crude 4-bromo-2,5-dimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
The second step involves a nucleophilic aromatic substitution reaction where the bromide in 4-bromo-2,5-dimethoxybenzaldehyde is displaced by a methylsulfanyl group using sodium thiomethoxide. The presence of the electron-withdrawing aldehyde group and the activating methoxy groups facilitates this substitution.
Experimental Protocol:
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Reaction Setup: In a fume hood, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Nucleophile Addition: Add sodium thiomethoxide (1.2 eq) to the solution.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
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Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aldehyde (-CHO) | ~10.2 | ~189 |
| Aromatic-H (at C3) | ~7.3 | ~115 |
| Aromatic-H (at C6) | ~7.1 | ~112 |
| Methoxy (-OCH₃ at C2) | ~3.9 | ~56 |
| Methoxy (-OCH₃ at C5) | ~3.8 | ~55 |
| Methylsulfanyl (-SCH₃) | ~2.5 | ~15 |
| Aromatic-C (quaternary) | - | ~158, ~155, ~125, ~120 |
Applications in Drug Discovery and Medicinal Chemistry
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Substituted benzaldehydes are well-established precursors for various classes of compounds, including:
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Phenethylamines and Amphetamines: The aldehyde functionality can undergo condensation reactions with nitroalkanes (Henry reaction) followed by reduction to yield substituted phenethylamines, a class of compounds known for their diverse pharmacological effects.
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Schiff Bases: The aldehyde can react with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antioxidant and radioprotective properties.[1]
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Heterocyclic Compounds: The aldehyde group is a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many drug scaffolds.
The presence of the methylsulfanyl group is of particular interest as sulfur-containing compounds are known to play crucial roles in biological systems and often exhibit a range of bioactivities.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical entity and by considering the hazards of its precursors and structurally related compounds.
Hazard Analysis:
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Precursor Hazards: The precursor, 2,5-dimethoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
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General Benzaldehyde Hazards: Benzaldehydes, in general, can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[2]
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Organosulfur Compounds: While specific toxicity data is lacking, organosulfur compounds can have varied toxicological profiles, and appropriate care should be taken to avoid exposure.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. The well-defined two-step synthesis from readily available starting materials makes it an attractive intermediate for the development of novel compounds. While further research is needed to fully elucidate its biological activity and toxicological profile, its structural features suggest a high potential for the discovery of new bioactive molecules. Researchers and scientists are encouraged to employ the provided synthetic protocols and safety guidelines to explore the full potential of this versatile compound.
References
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PubChem. Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Rhodium Archive. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]
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PubMed. Synthesis and biological activity of sulfur-containing aryl-aldehyde Schiff bases. National Center for Biotechnology Information. [Link]
